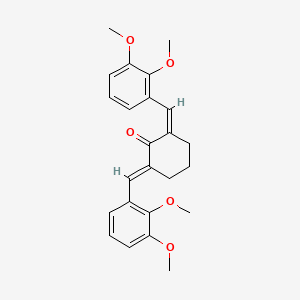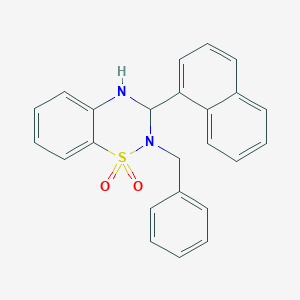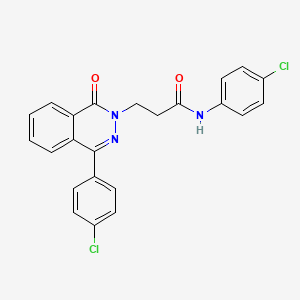![molecular formula C23H19N3 B11594656 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594656.png)
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-メチル-6-(4-メチルベンジル)-6H-インドロ[2,3-b]キノキサリンは、インドロキノキサリン類に属する複雑な有機化合物です。これらの化合物は、インドール部分とキノキサリン部分の両方を包含する縮合環構造を特徴としています。
準備方法
合成経路と反応条件
9-メチル-6-(4-メチルベンジル)-6H-インドロ[2,3-b]キノキサリンの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、鈴木-宮浦カップリング反応であり、これはアリールハライドと有機ホウ素化合物の間の、パラジウム触媒によるクロスカップリング反応です 。この反応は、温和な条件と高い官能基許容性のために好まれています。
工業生産方法
この化合物の工業生産には、効率と収率を高めるために連続フロー反応器を利用した、鈴木-宮浦カップリング反応の大規模な適用が含まれる場合があります。溶媒、触媒、反応条件の選択は、スケーラビリティとコスト効率を確保するために最適化されます。
化学反応の分析
反応の種類
9-メチル-6-(4-メチルベンジル)-6H-インドロ[2,3-b]キノキサリンは、次のようなさまざまな化学反応を受けることができます。
還元: これは、水素原子の付加を伴い、多くの場合、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用します。
一般的な試薬と条件
酸化: 酸性または塩基性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノキサリン誘導体の形成につながる可能性があり、一方、還元はさまざまな水素化生成物を生成する可能性があります。
科学研究への応用
9-メチル-6-(4-メチルベンジル)-6H-インドロ[2,3-b]キノキサリンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌または抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に癌や感染症の治療における潜在的な治療効果について研究されています。
科学的研究の応用
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
作用機序
9-メチル-6-(4-メチルベンジル)-6H-インドロ[2,3-b]キノキサリンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または核酸が含まれる場合があります。この化合物は、これらの標的に結合することで生物学的経路を調節することができ、それによってその効果を発揮します。たとえば、癌細胞の増殖に関与する特定の酵素の活性を阻害し、細胞死を引き起こす可能性があります。
類似の化合物との比較
類似の化合物
キノキサリン: 類似の縮合環構造を持つより単純なアナログ.
インドール: 単一のインドール環を持つ別の関連化合物。
ベンジルキノキサリン: キノキサリン環にベンジル基が結合した化合物。
独自性
9-メチル-6-(4-メチルベンジル)-6H-インドロ[2,3-b]キノキサリンは、その特定の置換パターンによりユニークであり、独特の化学的および生物学的特性を付与します。インドールとキノキサリン部分の組み合わせと、メチルとベンジル置換により、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler analog with a similar fused ring structure.
Indole: Another related compound with a single indole ring.
Benzylquinoxaline: A compound with a benzyl group attached to the quinoxaline ring.
Uniqueness
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of indole and quinoxaline moieties, along with the methyl and benzyl substitutions, makes it a versatile compound for various applications.
特性
分子式 |
C23H19N3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
9-methyl-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H19N3/c1-15-7-10-17(11-8-15)14-26-21-12-9-16(2)13-18(21)22-23(26)25-20-6-4-3-5-19(20)24-22/h3-13H,14H2,1-2H3 |
InChIキー |
OKSMKUMMKMXIDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11594578.png)
![2-[(5Z)-5-(naphthalen-1-ylmethylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11594585.png)

![(2Z)-6-methyl-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11594595.png)

![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594618.png)
methylidene]propanamide](/img/structure/B11594620.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B11594628.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594642.png)
![3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11594644.png)
![methyl (4Z)-1-(2-chlorophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11594652.png)
![N-[(1Z)-7-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11594666.png)
![(5Z)-2-(4-fluorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594673.png)
